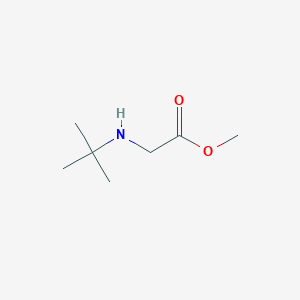

Methyl 2-(tert-butylamino)acetate

Description

Properties

IUPAC Name |

methyl 2-(tert-butylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)8-5-6(9)10-4/h8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEJIYSGYKMEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380523 | |

| Record name | Methyl 2-(tert-butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53386-65-5 | |

| Record name | N-(1,1-Dimethylethyl)glycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53386-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(tert-butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(tert-butylamino)acetate can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the tert-butylamine attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient mixing, temperature control, and purification techniques such as distillation or crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(tert-butylamino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(tert-butylamino)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(tert-butylamino)acetate involves its interaction with specific molecular targets. The tert-butylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The acetate moiety can undergo hydrolysis, releasing acetic acid and the corresponding amine, which can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between Methyl 2-(tert-butylamino)acetate and analogous compounds.

Table 1: Comparative Data for this compound and Structural Analogs

Key Observations:

Structural Variations :

- Substituent Groups :

- Aromatic substituents (phenyl, thienyl) introduce π-electron systems, influencing reactivity in drug synthesis .

- Ester Group :

- Methyl esters (e.g., target compound) typically exhibit higher volatility than ethyl esters (e.g., Ethyl 2-phenylacetoacetate) due to reduced molecular weight .

Applications: Intermediates: this compound and its ethyl analog are used in controlled synthesis, likely for peptides or protected amines . Drug Synthesis: Methyl 2-phenylacetoacetate is a reference standard in amphetamine production, highlighting its role in illicit drug monitoring . Psychoactive Substances: 4-Fluoromethylphenidate, a structurally complex ester with a piperidine ring, is regulated under EU drug control frameworks .

Safety and Stability :

- Methyl 2-thienyl acetate requires stringent safety protocols (e.g., gloves, ventilation) due to unspecified hazards, suggesting similar precautions apply to other esters .

- Methyl 2-phenylacetoacetate is stable for ≥5 years at -20°C, indicating that storage conditions vary significantly among analogs .

Regulatory Status: Compounds like 4-Fluoromethylphenidate are subject to psychoactive substance laws, whereas intermediates like this compound are regulated only for controlled industrial use .

Research Findings and Implications

- Synthetic Utility: The tert-butyl group in this compound may protect amine functionalities during multi-step synthesis, a feature shared with Boc-protected analogs in and .

- Electronic Effects: Thienyl and phenyl substituents alter electron density, impacting reactivity in nucleophilic acyl substitution compared to aliphatic tert-butylamino groups .

- Market Availability: Multiple suppliers list this compound, reflecting its niche but consistent demand in specialty chemistry .

Biological Activity

Methyl 2-(tert-butylamino)acetate is a compound that has garnered interest in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C₆H₁₃N₁O₂

- Molecular Weight : 129.18 g/mol

- Structure : The compound features a tert-butyl group attached to an amino group, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The presence of the acetoxy group allows for hydrolysis, leading to the release of acetic acid, which may participate in metabolic pathways. The steric hindrance provided by the tert-butyl group affects the compound's reactivity and its ability to interact with enzymes and receptors in biological systems.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Anticancer Activity

Research has explored the potential anticancer properties of this compound. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests a promising avenue for therapeutic development in oncology .

Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective properties. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is critical in neurodegenerative disease contexts .

Case Studies

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.

-

Cancer Cell Line Studies :

- In vitro experiments utilizing human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating effective concentration ranges for therapeutic applications.

-

Neuroprotection :

- Research involving neuronal cultures exposed to oxidative stress revealed that pre-treatment with this compound significantly reduced cell death rates compared to untreated controls, highlighting its potential as a neuroprotective agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress-induced cell death |

| Mechanism | Description |

|---|---|

| Membrane Disruption | Alters bacterial cell membrane integrity |

| Apoptosis Induction | Activates caspase pathways in cancer cells |

| Oxidative Stress Protection | Modulates antioxidant pathways in neuronal cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.